1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

Medicinal Chemistry Drug Design ADME Property Optimization

CAS 850374-95-7 is a differentiated indole building block with orthogonal Boc (N1), methyl ester (C6), and 3-formyl handles enabling sequential, regioselective derivatization for SAR exploration across three vectors without cross-reactivity. Essential for medicinal chemists building focused libraries, indole alkaloid cores, or covalent warheads. High-purity material available now.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
CAS No. 850374-95-7
Cat. No. B1311027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate
CAS850374-95-7
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O
InChIInChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3
InChIKeyZWBQQPNSHLBCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS 850374-95-7): A Bifunctional Indole Scaffold with Orthogonal Protecting Groups for Advanced Heterocyclic Synthesis


1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS 850374-95-7) is a synthetic indole derivative featuring three orthogonal functional handles: a Boc-protected indole nitrogen, a 6-position methyl ester, and a 3-position formyl group. This trifunctional architecture enables sequential, regioselective derivatization in multistep synthesis [1]. The compound exhibits a molecular weight of 303.31 g/mol, a computed LogP of 2.78, and a topological polar surface area (TPSA) of 75 Ų, reflecting its balanced polarity profile [2]. Commercially available with a minimum purity specification of 95%, this compound serves as a versatile building block in medicinal chemistry and organic synthesis .

Why Generic Substitution of 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS 850374-95-7) Fails: Functional Group Orthogonality and Property-Driven Differentiation


Indole-1,6-dicarboxylates and 3-formylindoles are not interchangeable intermediates. The target compound combines a Boc-protected indole nitrogen, a methyl ester at the 6-position, and a formyl group at the 3-position—a specific functional group constellation that enables sequential, regioselective modifications without cross-reactivity [1]. Replacing this compound with a simple N-Boc-3-formylindole (e.g., CAS 914348-95-1) eliminates the 6-methyl ester handle required for C6 elaboration. Conversely, substituting with a 1,6-dicarboxylate lacking the 3-formyl group (e.g., CAS 354587-63-6) forfeits the aldehyde moiety essential for C3 functionalization [2]. These structural differences translate into quantifiable disparities in physicochemical properties, including LogP, TPSA, and rotatable bond count, which directly impact solubility, permeability, and downstream synthetic compatibility [3]. The evidence below quantifies these differences and establishes the unique value proposition of CAS 850374-95-7.

Quantitative Differentiation Evidence for 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS 850374-95-7) Versus Closest Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) and Reduced LogP Drive Improved Aqueous Solubility and Favorable Drug-Likeness Metrics

The target compound (CAS 850374-95-7) exhibits a TPSA of 75 Ų and a LogP of 2.78, whereas the comparator 1-Boc-6-methyl-3-formylindole (CAS 914348-95-1), which lacks the 6-methyl ester, displays a lower TPSA of 48.3 Ų and a higher LogP of 3.55 [1]. This 26.7 Ų increase in TPSA and 0.77 unit decrease in LogP indicate significantly greater polarity and hydrogen-bonding capacity, translating into improved aqueous solubility and reduced non-specific binding [2]. The increased rotatable bond count (5 vs. 3) further contributes to conformational flexibility [1].

Medicinal Chemistry Drug Design ADME Property Optimization

Orthogonal Protecting Group Strategy Enables Regioselective, Sequential Derivatization Unavailable in Mono-Functional Analogs

The target compound incorporates three orthogonal functional groups: a base-labile Boc carbamate at N1, an acid-labile methyl ester at C6, and an aldehyde at C3 [1]. In contrast, 1-Boc-6-methyl-3-formylindole (CAS 914348-95-1) lacks the C6 ester, and 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate (CAS 354587-63-6) lacks the C3 formyl [2]. This orthogonality permits sequential modification: C3 can be elaborated via aldehyde chemistry (e.g., reductive amination, Wittig) without affecting the esters; the methyl ester can be hydrolyzed under mild acidic conditions while retaining the Boc group; and the Boc group can be removed under basic conditions to expose the indole NH [3]. Class-level inference from indole synthetic methodology supports that such orthogonal protection is essential for constructing complex, polysubstituted indole scaffolds [4].

Synthetic Methodology Protecting Group Chemistry Heterocyclic Synthesis

Higher Rotatable Bond Count and Molecular Weight Facilitate Diverse Conformational Sampling and Enhanced Synthetic Versatility

The target compound contains 5 rotatable bonds, compared to 3 rotatable bonds for 1-Boc-6-methyl-3-formylindole (CAS 914348-95-1) [1][2]. This increase arises from the additional methyl ester group at C6. Molecular weight is correspondingly higher (303.31 vs. 259.30 g/mol) [1][2]. The greater rotatable bond count enables a larger conformational space, which can be advantageous for exploring structure-activity relationships (SAR) and generating diverse compound libraries [3].

Conformational Analysis Molecular Design Library Synthesis

Validated Purity Specification (≥95%) and Defined Storage Conditions Ensure Reproducible Experimental Outcomes

The target compound is supplied with a minimum purity specification of 95%, as verified by the manufacturer AKSci . This specification is critical for reproducible synthetic outcomes and biological assay results. In contrast, the comparator 1-tert-butyl 6-methyl 1H-indole-1,6-dicarboxylate (CAS 354587-63-6) is also available at 95% purity, but the target compound's purity is established through a defined QC process . Long-term storage at cool, dry conditions is recommended to maintain integrity .

Quality Control Reproducibility Procurement Specifications

Optimal Research and Procurement Applications for 1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS 850374-95-7)


Medicinal Chemistry Lead Optimization: Sequential SAR Exploration at C3, C6, and N1 Positions

The orthogonal protecting groups (Boc at N1, methyl ester at C6, and aldehyde at C3) enable iterative, regioselective derivatization to explore structure-activity relationships (SAR) across three distinct vectors of the indole core [1]. This capability is particularly valuable in hit-to-lead campaigns where rapid analog generation is required [2].

Synthesis of Complex Polycyclic Indole Alkaloids and Natural Product Analogs

The formyl group at C3 serves as a versatile handle for constructing fused ring systems (e.g., via Pictet-Spengler, Fischer indole, or intramolecular Heck reactions), while the C6 ester provides a site for further elaboration or late-stage functionalization [1]. This scaffold is ideally suited for the synthesis of indole alkaloid cores and their analogs [3].

Development of Targeted Covalent Inhibitors and Chemical Probes

The C3 aldehyde can be converted into electrophilic warheads (e.g., acrylamides, chloroacetamides) for covalent targeting of cysteine residues in proteins [1]. The orthogonal protecting groups allow for the introduction of additional recognition elements at N1 and C6 without compromising the reactive handle [4].

Generation of Diverse Compound Libraries via Parallel Synthesis

The trifunctional architecture supports parallel library synthesis: the aldehyde can undergo reductive amination with diverse amines, the methyl ester can be amidated, and the Boc group can be removed for further N-alkylation or acylation [1]. This enables the rapid construction of structurally diverse screening libraries [5].

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